Home > Products > Screening Compounds P128796 > 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide
1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide -

1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide

Catalog Number: EVT-5326146
CAS Number:
Molecular Formula: C28H36N4O
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-5-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AZD3965) []

    Compound Description: AZD3965 is a potent inhibitor of monocarboxylate transporter 1 (MCT1). [] Studies have demonstrated its ability to mitigate the toxicodynamic effects of γ-hydroxybutyric acid (GHB) when administered intravenously, orally, or as the prodrug γ-butyrolactone (GBL). [] AZD3965's efficacy stems from reducing GHB brain concentrations, making it a potential treatment for GHB/GBL overdose. []

    Relevance: While structurally distinct from the target compound, AZD3965's shared focus on therapeutic applications for specific physiological targets highlights a potential research avenue. Further investigation into the target compound's interaction with transporters like MCT1 could be valuable.

2. 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[[(4S)-4-hydroxy-2-isoxazolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AR-C155858) []

    Compound Description: AR-C155858 is another potent MCT1 inhibitor. [] Similar to AZD3965, AR-C155858 exhibits efficacy in reducing the toxicodynamic effects of GHB across various administration routes. [] This compound's ability to lower GHB plasma and brain concentrations positions it as another potential treatment avenue for GHB/GBL overdose. []

    Relevance: AR-C155858's structural similarity to AZD3965 and shared MCT1 inhibitory activity offer insights into potential pharmacophores. This emphasizes the importance of exploring the target compound's interaction with MCT1 and related transporters.

3. 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1) []

  • Relevance: The core structure of 1,3-dimethyl-1H-pyrazole is present in both this compound and 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide. Investigating potential metabolic pathways of the target compound, particularly those involving the pyrazole moiety, could be relevant to understanding its pharmacological profile and potential toxicity.

4. (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2) []

    Compound Description: This compound is a metabolite of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide. [] It displayed activity in behavioral animal tests for antipsychotic potential but also exhibited toxicity. []

    Relevance: The presence of the 1,3-dimethyl-1H-pyrazol-4-yl moiety in this metabolite, also found in 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide, highlights the potential significance of this structural feature for biological activity. Understanding the structure-activity relationship of this specific moiety could be valuable in guiding further research on the target compound.

5. 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) []

    Compound Description: This compound, designed as an isosteric replacement for the amino and ketone groups of earlier analogues, demonstrated antipsychotic-like activity by reducing spontaneous locomotion in mice without dopamine receptor binding. []

    Relevance: The shared 1,3-dimethyl-1H-pyrazol-4-yl structure between this compound and 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide suggests the potential importance of this moiety for antipsychotic activity. Further investigation into the target compound's potential antipsychotic effects and its mechanism of action would be interesting.

6. 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41) []

    Compound Description: Identified as the most active analogue in its series, this compound exhibited antipsychotic-like effects by inhibiting conditioned avoidance responding in rats and monkeys without inducing dystonia. []

    Relevance: This compound shares the 1,3-dimethyl-1H-pyrazol-4-yl core with 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide. The presence of a chlorine atom on the phenyl ring in this compound, similar to the biphenyl group in the target compound, suggests that aromatic substitutions might influence the pharmacological activity. Investigating the influence of the biphenyl group in the target compound on its activity, compared to simpler aromatic substituents, could provide valuable information about its structure-activity relationship.

7. (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) []

    Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [] Developed for treating severe asthma, its structure contains a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety, distinct from the 2,3-dimethyl-2H-indazole found in its closely related counterpart, BI 1342561. []

    Relevance: The presence of a substituted pyrazole ring in both BI 894416 and the target compound, albeit in different positions and with different substituents, suggests a potential area for comparative analysis. Investigating how variations in the pyrazole ring's substitution pattern and surrounding structural elements might influence SYK inhibitory activity could be beneficial.

8. (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561) []

    Compound Description: BI 1342561 is another potent and selective SYK inhibitor structurally similar to BI 894416. [] The key difference lies in the presence of a 2,3-dimethyl-2H-indazole moiety, unlike the 2-methyl-2H-pyrazolo[4,3-c]pyridine in BI 894416. [] This subtle structural variation highlights the impact of specific heterocyclic arrangements on SYK inhibitory activity. []

    Relevance: Similar to BI 894416, the inclusion of a substituted pyrazole ring within BI 1342561's structure offers a point of comparison with the target compound. Analyzing the effects of structural variations within the pyrazole ring and adjacent groups on SYK inhibition could provide valuable insights for optimizing target compound activity and selectivity.

Properties

Product Name

1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide

IUPAC Name

1-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[4-(3-methylphenyl)phenyl]piperidine-4-carboxamide

Molecular Formula

C28H36N4O

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C28H36N4O/c1-19(2)32-22(5)27(21(4)30-32)18-31-15-13-24(14-16-31)28(33)29-26-11-9-23(10-12-26)25-8-6-7-20(3)17-25/h6-12,17,19,24H,13-16,18H2,1-5H3,(H,29,33)

InChI Key

WJVVWTZEFVJZHL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=C(N(N=C4C)C(C)C)C

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=C(N(N=C4C)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.